Journal Name:Progress in Organic Coatings
Journal ISSN:0300-9440
IF:6.206
Journal Website:http://www.journals.elsevier.com/progress-in-organic-coatings/
Year of Origin:0
Publisher:Elsevier
Number of Articles Per Year:359
Publishing Cycle:Monthly
OA or Not:Not
Folic acid functionalised mesoporous core-shell silica nanoparticles loaded with carboplatin for lung cancer therapy
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.micromeso.2023.112708
The development of versatile mesoporous silica nanomaterials (MSNSs) with suitable textural properties is essential for the targeted and precise delivery of therapeutic drugs for the treatment of various diseases. Especially, loading of highly toxic platinum-based drugs is essential to reduce their toxic side effects. However, loading platinum-based drugs such as carboplatin in high quantity in porous materials is extremely challenging owing to the high hydrophobicity and lack of functional groups for interacting with surfaces of MSNS. In this study, we report a facile synthesis of core-shell MSNS by employing a unique combination of triple surfactants - pluronic P123, cetyltrimethylammonium bromide (CTAB) and fluorocarbon-4 (FC-4) for targeted delivery of the carboplatin for the treatment of lung cancer. The highly hydrophobic FC-4 plays a vital role in tuning the self-assembly and thereby controls the size, morphology, textural properties and uniform pore size distribution of the MSNS. The optimised MSNS with the size range of 300–320 nm, uniform size distribution, high surface area and ordered structure was successfully synthesised. A high drug loading of 26.7% was achieved on both bare and amine functionalised MSNS with a steady release of up to 60% and 37%, respectively, in PBS. The targeting efficiency of the folic acid functionalised particles was established by confocal microscopy, which showed higher cellular uptake of these particles in A549 cells. The high carboplatin loading and targeting ability resulted in high cytotoxicity from the folic acid functionalised and drug-loaded MSNS samples in PC9 cells compared to non-targeted and bare MSNS samples. Overall, this study proposes a new single-step synthesis of core-shell MSNS with high drug loading capacity that can be used to deliver drugs in treating different types of cancers.
Detail
Investigating trimethylphosphine oxide interactions with Brønsted and Lewis acid sites in zeolites: A comparative solid-state NMR study of wet-phase and gas-phase adsorption techniques
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.micromeso.2023.112666
This study examines the differences in using two primary methods for adsorbing trimethylphosphine oxide (TMPO) onto acid catalysts and their influence on the NMR spectra of TMPO-loaded zeolites. The findings show that TMPO molecules interact with both Brønsted and Lewis acid sites, and that the amount of (TMPO)2H+ dimers formed increases with the amount of TMPO added. The use of dichloromethane as a solvent inhibits the formation of dimers and crystalline TMPO but may lead to inaccurate estimations of acid site strength and quantification due to interactions with residual solvent molecules. The gas-phase method is preferred for adsorbing TMPO onto zeolites, but caution is needed to avoid forming a high number of dimers that ca pose challenges in the interpretation of the NMR spectra.
Detail
Smart bifunctional covalent organic frameworks for water treatment: Reversible colorimetric pH detection and photocatalytic removal of pollutants
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.micromeso.2023.112689
Covalent Organic Frameworks (COFs) with uniform aperture size, high surface area and tunable structure have been proposed as a potential material in water treatment. In this work, we utilized methoxy based covalent organic frameworks (COF–OMe) at room temperature as a dual-role smart material. For one thing, it can respond to the pH of solutions by visual, colorimetric change. Due to the protonation effect of methoxy groups in its pore skeleton, the fluorescent intensity of COF–OMe went down and the color changed from yellow to black as the pH decreased reversibly. For another, the abundant pores and ordered conjugated structure endowed it with a large surface area and light absorption ability. Therefore, the light-triggered oxidase-mimic porous COF–OMe can be applied in the synergistic removal of organic pollutants with synergistic physical absorption and light degradation. The outstanding and sensitive response to pH, great removal efficiency and dual function made it applied in water treatment with great potential, achieving killing two birds with one stone.
Detail
Insight into the construction of multi-cavity micro-mesoporous SSZ-13: Dissolution, Al backfilling and framework reconstruction
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.micromeso.2023.112740
The alkali leaching post-treatment method is a simple, economical and general route for introducing mesopores into SSZ-13, while the existing studies have rarely addressed the Al behavior between solution and zeolites framework during the alkali treatment. In this paper, a series of multi-cavity micro-mesoporous SSZ-13 were successfully prepared by using the alkali leaching post-treatment method at various treatment time. Extensive characterization illustrated that Al backfilling and zeolite framework reconstruction also existed during the NaOH treatment, besides the destruction of the zeolite framework due to the dissolution of Si and Al at the beginning of the reaction, and Al was preferentially backfilled into eight-membered ring (8 MR) to repair the zeolite framework and then filled into six-membered ring (6 MR) to reconstruct the zeolite framework. Concurrently, the amount of Brønsted acid (B acid) showed a decreasing-increasing-stabilizing trend during the progress. The catalytic activity and hydrothermal stability tests confirmed that multi-cavity micro-mesoporous SSZ-13 showed excellent catalytic activity for NH3 selective catalytic reduction (NH3-SCR) and good hydrothermal stability. This study provided basic guidance for the optimal design of the post-treatment alkali leaching route, which was highly significant for the development of hierarchically porous zeolites.
Detail
Simultaneous electrochemical detection of zinc and copper in fruit juice using Hg/CMWCNTs@ZIF-8 modified glassy carbon electrode
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.micromeso.2023.112721
Due to their structure and functional characteristics, metal-organic frameworks (MOFs) have unique advantages in the adsorption and pre-enrichment of heavy metal ions. However, most MOFs have poor conductivity, which tremendously limits their application in the field of electrochemical sensing. In this study, a functionalised MOF composite—a carboxylated multi-walled carbon nanotube-zeolitic imidazolate framework material (CMWCNTs@ZIF-8)—was synthesized. An electrochemical sensing platform was constructed using a glassy carbon electrode (GCE) modified by the composite material and mercury film (Hg/CMWCNTs@ZIF-8/GCE). Under optimized conditions, when the concentrations of Zn2+ and Cu2+ were 0.05–1.0 mg L−1, the linear association with their corresponding peak currents was excellent. Furthermore, the detection limits (LODs) for Zn2+ and Cu2+ were 5.23 × 10−3 and 6.52 × 10−3 mg L−1, respectively. Subsequently, the content of Zn2+ and Cu2+ in actual juice beverages was successfully determined. This study not only constructed a novel sensing platform for the simultaneous and sensitive detection of heavy metal ions but also provided a novel method for the detection of Zn2+ and Cu2+ in fruit juice beverages, which is valuable for advancing the application of MOFs as electrochemical sensors.
Detail
Promotion effect of cerium in ZSM-22 zeolite on the hydroisomerization of n-hexadecane
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.micromeso.2023.112720
The study fabricated ZSM-22 zeolites with Ce/Al molar ratios ranging from 0 to 1, which were subsequently loaded with Pt to perform n-hexadecane hydroisomerization. Various methods, such as XRD, 29Si NMR, FTIR, UV–Vis, XPS, and H2-TPR, confirmed the direct evidence of Ce incorporation into the zeolite framework, and the framework Ce content was of a volcanic nature. Furthermore, the study observed successful manipulation of textural and acidity properties of the samples through variation of the Ce content, as shown by N2-physisorption, NH3-TPD, and Py-IR. Increasing Ce content led to retardation of micropore diffusion due to lower micropore volume and surface area, as well as an increase in the distribution of weak Brønsted acid sites, which suppressed outside-of-pore cracking reactions. These changes rendered improved i-hexadecane selectivity and catalyst stability for Pt/ZSM-22. At a Ce/Al molar ratio of 0.5 with a WHSV of 12 h−1, the high selectivity to monobranched isomers resulted in a yield exceeding 75 wt%.
Detail
Direct air capture on amine-impregnated FAU zeolites: Exploring for high adsorption capacity and low-temperature regeneration
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.micromeso.2023.112714
To develop an efficient adsorbent for direct air capture (DAC), capturing 400 ppm of CO2 in simulated air was investigated for amine-impregnated faujasite (FAU) zeolite. Six types of amines were used: monoethanolamine (MEA), diethylenetriamine (DETA), ethylenediamine (EDA), triethylenetetramine (TETA), tetraethylenepentamine (TEPA), and polyethylenimine (PEI; average molecular weight = 600). To evaluate the Si/Al ratio, FAU zeolites with different Si/Al ratios (2.75–300) were prepared by dealumination and used for impregnation. The 400 ppm CO2 adsorption under dry conditions was performed using a thermogravimetric (TG) analyzer, while humid condition test was conducted using a breakthrough measurement instrument. Under dry conditions, 40 wt% of PEI-impregnated FAU zeolite showed high CO2 adsorption capacity of 0.64 mmol g−1 and an adsorption rate of 0.035 mmol g−1 min.−1. Additionally, the capacity of DETA-impregnated samples showed a relatively high capacity of 0.40 mmol g−1. With an increase in the Si/Al ratio of FAU zeolite, the adsorption capacity of the DETA-impregnated samples increased, whereas the PEI-impregnated samples retained an adsorption capacity of approximately 0.64 mmol g−1. Under humid conditions, an enhanced adsorption capacity (1.54 mmol g−1) was observed for the PEI-impregnated FAU samples. It is noteworthy that purging at 25 °C without additional heat treatment resulted in the release of CO2 from the DETA-impregnated samples after adsorption. The amount of released CO2 after purging the DETA-impregnated samples was up to 0.27 mmol g−1. PEI- and DETA-impregnated FAU zeolites showed excellent regeneration stability over 10 adsorption cycles under humid conditions.
Detail
Effects of residual alkali metals on the hydrothermal/thermal stability of silicalite-1
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.micromeso.2023.112687
Understanding of the main factors affecting the hydrothermal stability of zeolites is vital for the application of zeolites in catalysis and separation. Although incorporation of extra-framework metal cations is an important stagey to improve the hydrothermal stability of Al-rich zeolites, how these metal cations affect the hydrothermal stability of high-silica zeolites is not well understood. In this work, the effects of residual alkali cations on the hydrothermal/thermal stability of silicalite-1, a pure-silica MFI-type zeolite, is explored. We show that the alkali impurities from commercial tetrapropylammonium hydroxide (TPAOH) are not negligible; the concentration and type of residual alkali cations dictate the hydrothermal/thermal stability of silicalite-1. Above a certain concentration (∼0.3–0.5 wt%), the alkali cations can lead to less silanol defects but much poorer hydrothermal/thermal stability. Below this concentration, the degrading effect is negligible. Removal of the alkali cations by proton exchange improves the stability significantly. Steaming (hydrothermal treatment) has two opposite effects on the silicalite-1 crystal structure: destruction by hydrolysis and perfecting by healing the defects. For silicalite-1 with considerable amounts of alkali cations, the destruction effect predominates; while the perfecting effect predominates for silicalite-1 with low alkali contents.
Detail
Phosphorus promotion on hydrothermal stability of ZSM-5 by P precursors with different molecular sizes
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.micromeso.2023.112706
The promotional effects of phosphorous modification on ZSM-5 zeolites by phosphorus oxyacids (H4P2O7, H3PO4, H3PO3, and H3PO2) with different molecular sizes were investigated with catalytic cracking of n-tetradecane as the probe reaction. It was verified that the diffusion of P precursor molecules into ZSM-5 channels was important to prevent aggregation of P species for better stabilization on tetra-coordinated framework aluminum. Meanwhile, the P–Al interaction was proposed based on results of 27Al, 31P, and 29Si MAS NMR. With H3PO2 as the P precursor, easy diffusion into ZSM-5 channels contributed to less formation of polyphosphates, homogeneous distribution of P species, better reserved crystallinity, microporous area and acidic sites for improving cracking performance of n-tetradecane.
Detail
Incorporation of metal organic framework into mesoporous silica nanoparticles with high contents
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.micromeso.2023.112707
The integration of mesoporous silica materials (MSMs) and metal organic frameworks (MOFs) has garnered significant attention. To date, various strategies have been developed to synthesize MSM-MOF composites. However, it is challenging to synthesize MSM-MOF with high MOF contents (e.g., metal to silica molar ratio above 0.4) and well maintained mesopores. Here, we report a metal oxide conversion strategy for the synthesis of dendritic mesoporous silica nanoparticles (DMSNs)-MOF nanocomposites with a high MOF content, using zinc-based MOFs as examples. By adjusting the amount of zinc salts and the reaction time, DMSN-ZIF-8 can be prepared with a zinc to silicon molar ratio up to 0.4-0.8:1, and the mesopores can be reserved at the zinc to silicon ratio of 0.4. This strategy can be further applied to synthesize DMSN-ZIF-90 nanocomposites. This work has provided a robust strategy for the synthesis of MSM-MOF composites with adjustable compositions and nanostructures.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 CHEMISTRY, APPLIED 应用化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.80 96 Science Citation Index Science Citation Index Expanded Not
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